molecular formula C6H5Cl2NS B12003721 2-Amino-4,6-dichlorobenzenethiol

2-Amino-4,6-dichlorobenzenethiol

Cat. No.: B12003721
M. Wt: 194.08 g/mol
InChI Key: GTTIURSCHOAXPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzenethiol typically involves the chlorination of 2-Aminobenzenethiol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4 and 6 positions. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Scientific Research Applications

Chemistry: 2-Amino-4,6-dichlorobenzenethiol is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichlorobenzenethiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Amino-4,6-dichlorobenzenethiol is unique due to the presence of both amino and thiol groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications. Additionally, the specific positioning of the chlorine atoms enhances its reactivity and stability .

Properties

IUPAC Name

2-amino-4,6-dichlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTIURSCHOAXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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